Diethyl (N-allyloxycarbonyl-aminomethyl)phosphonate Diethyl (N-allyloxycarbonyl-aminomethyl)phosphonate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20174519
InChI: InChI=1S/C9H18NO5P/c1-4-7-13-9(11)10-8-16(12,14-5-2)15-6-3/h4H,1,5-8H2,2-3H3,(H,10,11)
SMILES:
Molecular Formula: C9H18NO5P
Molecular Weight: 251.22 g/mol

Diethyl (N-allyloxycarbonyl-aminomethyl)phosphonate

CAS No.:

Cat. No.: VC20174519

Molecular Formula: C9H18NO5P

Molecular Weight: 251.22 g/mol

* For research use only. Not for human or veterinary use.

Diethyl (N-allyloxycarbonyl-aminomethyl)phosphonate -

Specification

Molecular Formula C9H18NO5P
Molecular Weight 251.22 g/mol
IUPAC Name prop-2-enyl N-(diethoxyphosphorylmethyl)carbamate
Standard InChI InChI=1S/C9H18NO5P/c1-4-7-13-9(11)10-8-16(12,14-5-2)15-6-3/h4H,1,5-8H2,2-3H3,(H,10,11)
Standard InChI Key CIELYGICHFQBRT-UHFFFAOYSA-N
Canonical SMILES CCOP(=O)(CNC(=O)OCC=C)OCC

Introduction

Chemical Identity and Structural Properties

Diethyl (N-allyloxycarbonyl-aminomethyl)phosphonate belongs to the class of α-aminophosphonates, which are phosphorus analogues of natural amino acids. Its IUPAC name, prop-2-enyl N-(diethoxyphosphorylmethyl)carbamate, reflects the presence of a phosphorylmethyl group linked to a carbamate-protected amine and an allyloxy moiety. Key structural and molecular data are summarized below:

PropertyValue
Molecular FormulaC₉H₁₈NO₅P
Molecular Weight251.22 g/mol
SMILESCCOP(=O)(CNC(=O)OCC=C)OCC
InChIInChI=1S/C9H18NO5P/c1-4-7-13-9(11)10-8-16(12,14-5-2)15-6-3/h4H,1,5-8H2,2-3H3,(H,10,11)
InChI KeyCIELYGICHFQBRT-UHFFFAOYSA-N

The molecule’s structure features a tetrahedral phosphorus center bonded to two ethoxy groups, a methylene group connected to a carbamate-protected amine, and an allyloxycarbonyl (Alloc) group. This configuration enhances its reactivity in nucleophilic substitutions and metal-catalyzed cross-coupling reactions .

Synthesis and Manufacturing

Phosphonamide Condensation Strategies

A common synthetic route involves the condensation of diethyl phosphite with N-allyloxycarbonyl-amino alcohols or amines. For example, N-Cbz-protected aminoalkylphosphonates are synthesized via three-component reactions involving benzyl carbamate, aldehydes, and diethyl phosphite in acetyl chloride . Subsequent hydrogenolysis and coupling with amino esters yield phosphonodipeptides, which can be modified to incorporate allyloxycarbonyl groups through carbamate formation .

Palladium-Catalyzed Functionalization

Applications in Organic Synthesis

Peptidomimetic Design

The compound’s phosphonate group mimics the tetrahedral transition state of peptide bond hydrolysis, making it valuable in designing protease inhibitors. For example, its incorporation into phosphonopeptides enhances stability against enzymatic degradation compared to traditional peptides .

Prodrug Development

The allyloxycarbonyl (Alloc) group serves as a protecting group for amines, which can be selectively deprotected under mild conditions using palladium catalysts. This property is exploited in prodrug strategies, where the Alloc group is cleaved in vivo to release active drug molecules .

Building Block for Nucleoside Analogues

Diethyl (N-allyloxycarbonyl-aminomethyl)phosphonate has been used to synthesize acyclic nucleoside phosphonates, a class of antiviral agents. Pd-catalyzed allylic amination with purinic or pyrimidinic bases yields intermediates that are further elaborated into therapeutics targeting viral polymerases .

Recent Research and Innovations

Asymmetric Catalysis

The Pd/(R,R)-DACH-naphthyl catalyst system has been applied to the kinetic resolution of allylic carbonates, achieving ee values up to 99% . This methodology enables the synthesis of enantiopure phosphonates for chiral drug candidates.

Solid-Phase Synthesis

Immobilized versions of this phosphonate have been developed for combinatorial chemistry, allowing rapid generation of phosphonopeptide libraries. These libraries are screened for activity against targets such as HIV-1 protease and hepatitis C virus NS3/4A protease .

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